(2Z)-6-benzyl-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-6-Benzyl-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a nitrophenyl group, and a thiazolo-triazine core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-Benzyl-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-Benzyl-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amine derivatives, substituted benzyl compounds, and oxidized nitrophenyl derivatives .
Scientific Research Applications
(2Z)-6-Benzyl-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2Z)-6-Benzyl-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Molecular Modeling of Inorganic Compounds: Involves similar structural complexity and applications in various fields.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in multiple scientific disciplines .
Properties
Molecular Formula |
C23H14N4O5S |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H14N4O5S/c28-21-18(11-14-5-2-1-3-6-14)25-26-22(29)20(33-23(26)24-21)13-17-9-10-19(32-17)15-7-4-8-16(12-15)27(30)31/h1-10,12-13H,11H2/b20-13- |
InChI Key |
SUSVJZQMPWCKFD-MOSHPQCFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/SC3=NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])SC3=NC2=O |
Origin of Product |
United States |
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